molecular formula C13H12N4 B2695126 3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine CAS No. 93587-14-5

3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine

Cat. No.: B2695126
CAS No.: 93587-14-5
M. Wt: 224.267
InChI Key: DYVAQJIBANCZAB-UHFFFAOYSA-N
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Description

3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine is a heterocyclic compound that features both benzimidazole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine typically involves the condensation of 2-aminopyridine with 6-methyl-1H-benzo[d]imidazole under specific conditions. One common method involves the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization reaction. The reaction is usually carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Methyl-1H-benzo[d]imidazole: Shares the benzimidazole moiety but lacks the pyridine ring.

    2-Aminopyridine: Contains the pyridine ring but lacks the benzimidazole moiety.

    Benzimidazole: A simpler structure without the methyl group or pyridine ring.

Uniqueness

3-(6-Methyl-1H-benzo[d]imidazol-2-yl)pyridin-2-amine is unique due to the combination of both benzimidazole and pyridine moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-(6-methyl-1H-benzimidazol-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-8-4-5-10-11(7-8)17-13(16-10)9-3-2-6-15-12(9)14/h2-7H,1H3,(H2,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVAQJIBANCZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3=C(N=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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